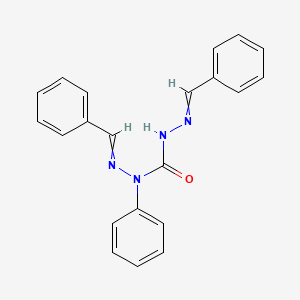
5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium is a chemical compound characterized by a tetrahydropyran ring substituted with a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium typically involves the introduction of a phenylsulfanyl group into a tetrahydropyran ring. One common method is the nucleophilic substitution reaction where a phenylsulfanyl group is introduced into a pre-formed tetrahydropyran ring. This can be achieved using reagents such as phenylthiol and appropriate catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the tetrahydropyran ring.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenylsulfanyl-2,4-Quinazolinediamine: This compound shares the phenylsulfanyl group but has a different core structure.
5-tert-Butyl-2-hydroxy-3-phenylsulfanyl-benzaldehyde: Another compound with a phenylsulfanyl group, but with a benzaldehyde core.
Uniqueness
5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium is unique due to its tetrahydropyran ring structure, which imparts distinct chemical and physical properties compared to other phenylsulfanyl-containing compounds. This uniqueness makes it valuable for specific applications where the tetrahydropyran ring plays a crucial role.
Propiedades
Número CAS |
154127-66-9 |
|---|---|
Fórmula molecular |
C11H13OS+ |
Peso molecular |
193.29 g/mol |
Nombre IUPAC |
5-phenylsulfanyl-3,4,5,6-tetrahydro-2H-pyran-6-ylium |
InChI |
InChI=1S/C11H13OS/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,9,11H,4,7-8H2/q+1 |
Clave InChI |
OSFAKKROQHRMKI-UHFFFAOYSA-N |
SMILES canónico |
C1CC([CH+]OC1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)

![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)

![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)

![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)

![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)



![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)
![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)
